molecular formula C12H18N2O4 B2931365 3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034333-79-2

3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No.: B2931365
CAS No.: 2034333-79-2
M. Wt: 254.286
InChI Key: JNYTYLNCXHNYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione is a heterocyclic compound that has garnered significant interest in the scientific community due to its broad range of biological properties This compound is characterized by its unique structure, which includes an oxazolidine-2,4-dione ring and a pivaloylazetidinyl group

Preparation Methods

The synthesis of 3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multicomponent reactions of 1,2-amino alcohols . These reactions can be categorized into three main groups:

    Metal-free domino annulation/Mannich reactions: This method involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids to produce N-propargyloxazolidines.

    Transition metal-catalyzed cascade reactions: These reactions utilize transition metals to facilitate the formation of oxazolidine rings from 1,2-amino alcohols.

    Extended one-pot asymmetric azaelectrocyclization: This method involves the use of 1,2-amino alcohols in a one-pot reaction to produce oxazolidine derivatives with high yields.

Chemical Reactions Analysis

3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly antibiotics.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial properties, the compound inhibits protein synthesis in bacteria by binding to the bacterial ribosome . This prevents the bacteria from producing essential proteins, ultimately leading to their death.

Comparison with Similar Compounds

3-((1-Pivaloylazetidin-3-yl)methyl)oxazolidine-2,4-dione can be compared to other oxazolidine derivatives, such as:

    Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar properties to Linezolid but with improved potency and reduced side effects.

    Eperezolid: A less commonly used oxazolidinone antibiotic with a similar mechanism of action.

Properties

IUPAC Name

3-[[1-(2,2-dimethylpropanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)10(16)13-4-8(5-13)6-14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYTYLNCXHNYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)CN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.